molecular formula C21H25ClN2O5S B024882 ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE CAS No. 101651-67-6

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE

Cat. No.: B024882
CAS No.: 101651-67-6
M. Wt: 453.0 g/mol
InChI Key: CSBQUHDTOUATGO-UHFFFAOYSA-N
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Description

ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a combination of acetanilide, chlorophenylthio, diethylamino, and methyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of acetanilide to form nitroacetanilide, followed by reduction to produce aminoacetanilide.

    Thioether Formation: The aminoacetanilide is then reacted with p-chlorophenylthiol to form the chlorophenylthio derivative.

    Amidation: The chlorophenylthio derivative undergoes amidation with diethylamine to introduce the diethylamino group.

    Methylation: Finally, the compound is methylated to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloroacetanilide: A structurally related compound with similar chemical properties.

    Bis(4-chlorophenyl) sulfone: Another compound with chlorophenyl groups, used in the production of polymers.

Uniqueness

ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Acetanilide, 4'-(p-chlorophenylthio)-2-(diethylamino)-N-methyl-, oxalate (CAS Number: [AE1579500]) is a compound of significant interest due to its biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and associated research findings.

Overview of Acetanilide Derivatives

Acetanilide derivatives are known for their analgesic and antipyretic properties, similar to acetaminophen. However, the specific compound in focus exhibits distinct pharmacological effects primarily through its interaction with biological systems.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus regulating cholinergic signaling. Inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cholinergic transmission which may have implications in various neurological conditions.

Biological Activity

1. Analgesic and Antipyretic Effects:

  • Similar to other acetanilide derivatives, this compound has demonstrated analgesic properties. Studies indicate that it may reduce pain perception by modulating central nervous system pathways.

2. Toxicological Profile:

  • While acetanilide compounds can provide therapeutic benefits, they also carry risks. Historical data indicate that acetanilide can cause methemoglobinemia, a condition where hemoglobin is modified to methemoglobin which cannot effectively carry oxygen. This has been a significant concern in clinical settings.

3. Neuroprotective Properties:

  • Recent studies suggest potential neuroprotective effects due to its ability to modulate oxidative stress pathways. By inhibiting AChE, the compound may help in conditions characterized by cholinergic dysfunction such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity Effect References
AnalgesicPain relief through CNS modulation
AntipyreticFever reduction
AChE InhibitionIncreased acetylcholine levels
NeuroprotectionPotential protective effects in neurodegeneration
ToxicityRisk of methemoglobinemia

Case Study: Methemoglobinemia Incidence

A case study published in the Journal of Toxicology highlighted incidents of methemoglobinemia associated with the use of acetanilide derivatives in clinical settings. The study emphasized the need for careful monitoring when administering such compounds, particularly in populations with pre-existing conditions that may predispose them to oxidative stress or hemoglobin abnormalities .

Properties

CAS No.

101651-67-6

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

[2-[4-(4-chlorophenyl)sulfanyl-N-methylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H23ClN2OS.C2H2O4/c1-4-22(5-2)14-19(23)21(3)16-8-12-18(13-9-16)24-17-10-6-15(20)7-11-17;3-1(4)2(5)6/h6-13H,4-5,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

CSBQUHDTOUATGO-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O

Canonical SMILES

CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O

Key on ui other cas no.

101651-67-6

Synonyms

[[4-(4-chlorophenyl)sulfanylphenyl]-methyl-carbamoyl]methyl-diethyl-az anium, 2-hydroxy-2-oxo-acetate

Origin of Product

United States

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